molecular formula C21H18N2O3S B3738171 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

Cat. No.: B3738171
M. Wt: 378.4 g/mol
InChI Key: NMPFCKYAHMXDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-15-8-10-16(11-9-15)21-22-19-14-17(12-13-20(19)26-21)23-27(24,25)18-6-4-3-5-7-18/h3-14,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPFCKYAHMXDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This is followed by the introduction of the sulfonamide group through sulfonation reactions. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. Advanced techniques like flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide is unique due to its specific combination of a benzoxazole ring, an ethyl-substituted phenyl group, and a sulfonamide group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.